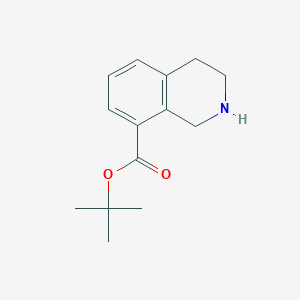
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a compound used as a pharmaceutical intermediate . It’s part of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate” were not found, there are commonly used synthetic strategies for constructing the core scaffold of 1,2,3,4-tetrahydroisoquinoline analogs .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is C14H19NO2 . The InChI key is KRSUDBIZXKOKGA-UHFFFAOYNA-N .
Physical And Chemical Properties Analysis
“tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a solid at room temperature . It should be stored in a refrigerator . It’s soluble in water .
Safety and Hazards
Future Directions
As THIQ based compounds have shown diverse biological activities, they have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . This suggests potential future directions in the development and study of similar compounds.
properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-4-5-10-7-8-15-9-12(10)11/h4-6,15H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJPLVTHRSMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloroacetyl)amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2458821.png)
![3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2458822.png)
![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)
![1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2458824.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)
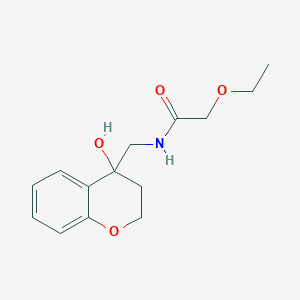
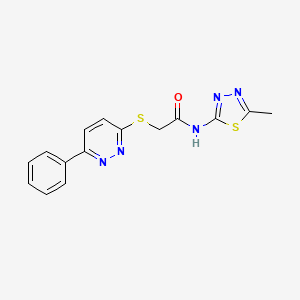

![N-(4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458834.png)
![Propan-2-yl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2458836.png)

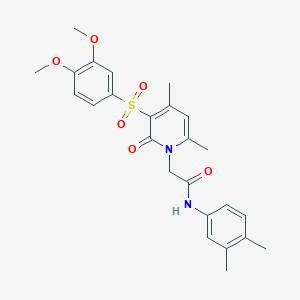
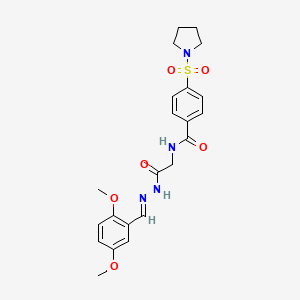
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2458843.png)